5-Amino-N'-[2,3-bis(acetyloxy)propyl]-N-(2,3-dihydroxypropy)-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide
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Overview
Description
5-Amino-N'-[2,3-bis(acetyloxy)propyl]-N-(2,3-dihydroxypropy)-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as acetoxy, amino, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N'-[2,3-bis(acetyloxy)propyl]-N-(2,3-dihydroxypropy)-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include acetic anhydride, amines, and iodinated benzoyl compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The acetoxy and amino groups can participate in nucleophilic substitution reactions, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-N'-[2,3-bis(acetyloxy)propyl]-N-(2,3-dihydroxypropy)-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating cellular processes and signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure and functional groups may allow it to act as a drug candidate for targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its reactivity and stability make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-N'-[2,3-bis(acetyloxy)propyl]-N-(2,3-dihydroxypropy)-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
5-Amino-N'-[2,3-bis(acetyloxy)propyl]-N-(2,3-dihydroxypropy)-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide: shares similarities with other iodinated benzoyl compounds, such as [2-Acetyloxy-3-[[3-amino-5-[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-diiodobenzoyl]amino]propyl] acetate and [2-Acetyloxy-3-[[3-amino-5-[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-tetraiodobenzoyl]amino]propyl] acetate.
This compound: also resembles other acetoxy and amino-functionalized compounds, such as [2-Acetyloxy-3-[[3-amino-5-[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-dichlorobenzoyl]amino]propyl] acetate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and iodinated benzoyl core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-acetyloxy-3-[[3-amino-5-[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]amino]propyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24I3N3O8/c1-8(27)32-7-11(33-9(2)28)4-24-18(30)12-14(20)13(16(22)17(23)15(12)21)19(31)25(3)5-10(29)6-26/h10-11,26,29H,4-7,23H2,1-3H3,(H,24,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSHKHQRNNUWBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)N(C)CC(CO)O)I)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24I3N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
803.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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